Cas no 5382-38-7 (2-Cyano-N-(4-methoxyphenyl)acetamide)

2-Cyano-N-(4-methoxyphenyl)acetamide is a versatile organic compound featuring a cyanoacetamide backbone substituted with a 4-methoxyphenyl group. Its molecular structure, combining an electron-donating methoxy group with a reactive cyano functionality, makes it a valuable intermediate in synthetic organic chemistry. The compound is particularly useful in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals due to its ability to participate in condensation and cyclization reactions. Its stability under standard conditions and well-defined reactivity profile enhance its utility in multi-step synthesis. Researchers value this compound for its consistent purity and compatibility with a range of reaction conditions, facilitating efficient downstream applications.
2-Cyano-N-(4-methoxyphenyl)acetamide structure
5382-38-7 structure
商品名:2-Cyano-N-(4-methoxyphenyl)acetamide
CAS番号:5382-38-7
MF:C10H10N2O2
メガワット:190.1986
MDL:MFCD00214717
CID:386772
PubChem ID:79343

2-Cyano-N-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-Cyano-N-(4-methoxyphenyl)acetamide
    • Acetamide,2-cyano-N-(4-methoxyphenyl)-
    • 2-Cyano-N-(4-methoxyphenyl)-acetamide
    • acetamide,2-cyano-n-(4-methoxyphenyl)
    • Cyan-essigsaeure-p-anisidid
    • cyano-acetic acid p-anisidide
    • cyanomethoxyphenylacetamide
    • F3098-1313
    • Malonsaeure-(4-methoxy-anilid)-nitril
    • DTXSID80202101
    • NSC25206
    • 2D-084
    • HMS1782L07
    • PD138943
    • A870627
    • AKOS000202501
    • AE-641/02566027
    • Z56860289
    • NSC-25206
    • Oprea1_167954
    • NSC 25206
    • Oprea1_361828
    • 2-cyano-N-(4-methoxyphenyl) acetamide
    • J-509218
    • EN300-04171
    • SCHEMBL8942204
    • EINECS 226-376-8
    • NS00032854
    • FT-0680185
    • 5382-38-7
    • CS-0219491
    • CHEMBL3334611
    • MFCD00214717
    • DTXCID40124592
    • STK353608
    • DA-26346
    • VFDUTASVNHKUJM-UHFFFAOYSA-N
    • G80297
    • BBL028395
    • MDL: MFCD00214717
    • インチ: InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
    • InChIKey: VFDUTASVNHKUJM-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)NC(=O)CC#N

計算された属性

  • せいみつぶんしりょう: 190.07400
  • どういたいしつりょう: 190.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 62.1A^2

じっけんとくせい

  • 密度みつど: 1.216
  • ゆうかいてん: 133-135°C
  • ふってん: 434.8°Cat760mmHg
  • フラッシュポイント: 216.8°C
  • 屈折率: 1.575
  • PSA: 62.12000
  • LogP: 1.62038

2-Cyano-N-(4-methoxyphenyl)acetamide セキュリティ情報

  • 危険レベル:IRRITANT

2-Cyano-N-(4-methoxyphenyl)acetamide 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Cyano-N-(4-methoxyphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B419843-500mg
2-Cyano-N-(4-methoxyphenyl)acetamide
5382-38-7
500mg
$ 160.00 2022-06-07
Enamine
EN300-04171-0.1g
2-cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 96%
0.1g
$34.0 2023-10-28
Enamine
EN300-04171-1.0g
2-cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 96%
1g
$96.0 2023-04-26
Aaron
AR00DCRT-25g
2-Cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 97%
25g
$708.00 2025-01-24
abcr
AB158860-10g
2-Cyano-N-(4-methoxyphenyl)acetamide; .
5382-38-7
10g
€769.30 2023-09-16
A2B Chem LLC
AG21981-5g
2-Cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 96%
5g
$339.00 2024-04-19
A2B Chem LLC
AG21981-10g
2-Cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 96%
10g
$541.00 2024-04-19
A2B Chem LLC
AG21981-25g
2-Cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 >95%
25g
$1613.00 2023-12-30
Aaron
AR00DCRT-1g
2-Cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 97%
1g
$85.00 2025-01-24
Crysdot LLC
CD12063655-5g
2-Cyano-N-(4-methoxyphenyl)acetamide
5382-38-7 95+%
5g
$343 2024-07-24

2-Cyano-N-(4-methoxyphenyl)acetamide 関連文献

2-Cyano-N-(4-methoxyphenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 5382-38-7 and Product Name: 2-Cyano-N-(4-methoxyphenyl)acetamide

2-Cyano-N-(4-methoxyphenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 5382-38-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to an acyl group and an amine substituent. The presence of a cyano group (-CN) and a methoxy group (-OCH₃) at specific positions on the aromatic ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The structural features of 2-cyano-N-(4-methoxyphenyl)acetamide make it a versatile building block in medicinal chemistry. The cyano group is known for its ability to participate in nucleophilic addition reactions, while the methoxy group can influence the electronic distribution of the aromatic ring, thereby affecting its reactivity. These properties have been exploited in the development of novel therapeutic agents targeting various diseases, including neurological disorders, inflammation, and infectious diseases.

In recent years, 2-cyano-N-(4-methoxyphenyl)acetamide has garnered attention in academic and industrial research due to its potential applications in drug discovery. For instance, studies have demonstrated its utility as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and autoimmune diseases. The amide moiety serves as a scaffold for designing molecules that can selectively interact with protein targets, modulating their activity and alleviating pathological conditions.

One notable area where 2-cyano-N-(4-methoxyphenyl)acetamide has been applied is in the development of antiviral agents. The structural motif present in this compound has been shown to mimic natural substrates or inhibitors of viral enzymes, thereby inhibiting replication or propagation. Researchers have leveraged its cyano and methoxy functionalities to fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability, which are critical for effective drug candidates.

Furthermore, the compound has been explored in the synthesis of agrochemicals, where its structural features contribute to enhanced efficacy and environmental safety. The incorporation of electron-withdrawing cyano groups can improve binding affinity to biological targets, while the methoxy group can modulate metabolic degradation rates, reducing environmental persistence.

The synthetic pathways involving 2-cyano-N-(4-methoxyphenyl)acetamide are diverse and well-documented. One common approach involves the condensation of 4-methoxybenzonitrile with ethyl acetoacetate under basic conditions, followed by hydrolysis to yield the desired amide. This method benefits from readily available starting materials and mild reaction conditions, making it suitable for large-scale production. Advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups or modify existing ones.

Recent advancements in computational chemistry have further enhanced the utility of 2-cyano-N-(4-methoxyphenyl)acetamide. Molecular modeling studies have predicted its interactions with biological targets at an atomic level, providing insights into binding mechanisms and optimizing lead structures. These computational approaches complement experimental efforts by identifying promising derivatives with improved pharmacological profiles.

The safety profile of 2-cyano-N-(4-methoxyphenyl)acetamide is another critical consideration in its application. While no direct toxicological data is available for this specific compound, analogous amides have been extensively studied for their safety and efficacy. Proper handling procedures include using personal protective equipment (PPE), working in well-ventilated areas, and adhering to standard laboratory protocols to minimize exposure risks.

In conclusion,2-Cyano-N-(4-methoxyphenyl)acetamide (CAS No. 5382-38-7) represents a valuable asset in pharmaceutical research due to its structural versatility and functional reactivity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in addressing global health challenges through innovative chemical solutions.

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